4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
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Overview
Description
4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-[(oxolan-2-yl)methyl]benzamide is a chemical compound with the molecular formula C14H12ClNOS. It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and an oxolan-2-yl group attached to a benzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[(oxolan-2-yl)methyl]benzamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-(chloromethyl)oxolane to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzamide
- 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(4-hydroxycyclohexyl)benzamide
- 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-[(oxolan-2-yl)methyl]benzamide is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S/c20-16-7-9-18(10-8-16)24-13-14-3-5-15(6-4-14)19(22)21-12-17-2-1-11-23-17/h3-10,17H,1-2,11-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIACMZEAPBGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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